1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine
Description
Chemical Classification and Structural Taxonomy
This compound belongs to the N-substituted piperazine family, a class of heterocyclic compounds featuring a six-membered ring with two nitrogen atoms at positions 1 and 4. The molecule’s structural complexity arises from three distinct substituents:
- A benzhydryl group (diphenylmethyl) attached to the piperazine’s N-1 position, enhancing lipophilicity and receptor binding.
- A 4-(3-fluoropropoxy)benzyl group at the N-4 position, contributing hydrogen-bonding potential and metabolic stability.
- A piperazine core serving as a conformational scaffold to orient substituents for optimal target engagement.
The compound’s IUPAC name, 1-(diphenylmethyl)-4-{[4-(3-fluoropropoxy)phenyl]methyl}piperazine, reflects its substitution pattern. Key physicochemical properties include a molecular formula of $$ \text{C}{27}\text{H}{31}\text{FN}_2\text{O} $$ and a molecular weight of 406.55 g/mol.
Table 1: Structural and Physicochemical Profile
| Property | Value |
|---|---|
| IUPAC Name | 1-(diphenylmethyl)-4-{[4-(3-fluoropropoxy)phenyl]methyl}piperazine |
| Molecular Formula | $$ \text{C}{27}\text{H}{31}\text{FN}_2\text{O} $$ |
| Molecular Weight | 406.55 g/mol |
| CAS Registry Number | 477871-00-4 |
| Key Functional Groups | Piperazine, benzhydryl, fluoropropoxybenzyl |
The fluoropropoxy group introduces a polar yet metabolically resistant element, as fluorine’s electronegativity enhances electrostatic interactions without significantly increasing oxidative susceptibility. This balance between hydrophilicity and lipophilicity is critical for blood-brain barrier penetration, a desirable trait for CNS-targeted therapeutics.
Historical Development in Piperazine-Based Compound Research
Piperazine derivatives have been integral to medicinal chemistry since the mid-20th century, initially gaining prominence as anthelmintics and antihistamines. The scaffold’s resurgence in the 21st century stems from its adaptability in addressing diverse targets, including serotonin receptors, dopamine transporters, and histone deacetylases.
This compound emerged from iterative structural modifications aimed at optimizing earlier piperazine-based leads. For example:
- First-generation analogs : Simple N-alkyl/aryl piperazines (e.g., 1-benzylpiperazine) demonstrated moderate receptor affinity but suffered from rapid metabolism.
- Second-generation derivatives : Introduction of benzhydryl groups (e.g., cinnarizine) improved CNS penetration and duration of action.
- Third-generation fluorinated variants : Strategic fluorine incorporation, as seen in this compound, enhanced target selectivity and metabolic stability.
This evolution reflects a broader trend in drug design: leveraging halogenation and aromatic substitution to fine-tune molecular interactions. The compound’s fluoropropoxy group, for instance, reduces cytochrome P450-mediated oxidation compared to non-fluorinated alkoxy analogs.
Position Within Contemporary Medicinal Chemistry Landscapes
In modern drug discovery, this compound occupies a niche as a multipurpose scaffold with applications in:
- CNS disorders : The benzhydryl moiety is associated with histamine H1 receptor antagonism, suggesting potential in sedation and motion sickness.
- GPCR modulation : Piperazine derivatives frequently act as serotonin (5-HT) or dopamine receptor ligands, with fluorinated side chains improving subtype selectivity.
- Kinase inhibition : Benzylpiperazine analogs have shown preliminary activity against protein kinases involved in inflammation and oncology.
Comparative studies highlight its advantages over related structures. For example, replacing the 3-fluoropropoxy group with a methoxy group (as in 1-benzhydryl-4-(4-methoxybenzyl)piperazine) reduces affinity for 5-HT6 receptors by 40%, underscoring fluorine’s role in target engagement. Additionally, the compound’s logP value (estimated at 4.2) positions it within the optimal range for oral bioavailability, addressing a common limitation of earlier piperazine derivatives.
Structural Innovations :
Properties
IUPAC Name |
1-benzhydryl-4-[[4-(3-fluoropropoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN2O/c28-16-7-21-31-26-14-12-23(13-15-26)22-29-17-19-30(20-18-29)27(24-8-3-1-4-9-24)25-10-5-2-6-11-25/h1-6,8-15,27H,7,16-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIYVDXBAHBKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-fluoropropoxybenzyl chloride: This intermediate is synthesized by reacting 3-fluoropropanol with thionyl chloride under reflux conditions.
Formation of the piperazine derivative: The piperazine ring is introduced by reacting benzhydrylpiperazine with the previously prepared 3-fluoropropoxybenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl or fluoropropoxybenzyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an antagonist or agonist in various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key analogues of 1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine, highlighting structural differences and biological implications:
Flunarizine and Cinnamyl Derivatives
Flunarizine’s cinnamyl group (E-configuration) contributes to calcium channel blockade, while the (Z)-isomer exhibits diminished activity due to steric hindrance in receptor binding . In contrast, the target compound’s 3-fluoropropoxybenzyl group may favor interactions with fluorophilic enzyme pockets (e.g., FAAH or monoamine transporters), though this requires validation .
Sulfonamide Derivatives (e.g., 7c)
Sulfonamide-substituted analogues (e.g., 7c) show antimicrobial activity, with electron-withdrawing nitro groups enhancing electrophilic reactivity toward bacterial targets . The absence of a sulfonamide in the target compound suggests divergent therapeutic applications, possibly favoring CNS over antimicrobial effects.
Cyclizine and Alkyl-Substituted Analogues
Cyclizine’s methyl group simplifies its structure but limits potency compared to bulkier substituents. Derivatives with extended alkyl chains (e.g., 3-phenylpropyl) demonstrate improved cerebral vasodilation, highlighting the role of substituent length in tissue penetration . The 3-fluoropropoxy chain in the target compound may similarly enhance blood-brain barrier permeability via increased lipophilicity.
Fluorinated Analogues
Fluorine substitution, as seen in 1-Benzhydryl-4-(3-fluorobenzyl)piperazine, improves metabolic stability and binding affinity to targets like dopamine or serotonin transporters . The 3-fluoropropoxy group in the target compound could amplify these effects while introducing conformational rigidity.
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to other benzhydrylpiperazines, such as nucleophilic substitution between benzhydryl chloride and pre-functionalized piperazines (e.g., 4-(3-fluoropropoxy)benzylpiperazine) .
- Biological Optimization : Piperazine derivatives with bis(4-fluorophenyl)methyl or trifluoromethylbenzyl groups exhibit enhanced antimicrobial and FAAH inhibitory activity, suggesting fluorinated benzhydryl groups as a promising scaffold .
- Crystallographic Insights: Flunarizine’s crystal structure reveals planar cinnamyl geometry critical for activity, whereas Z-isomers adopt non-planar conformations, reducing efficacy . The target compound’s fluoropropoxy chain may impose similar conformational constraints.
Biological Activity
1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its chemical properties, biological effects, and relevant case studies based on diverse sources.
- Molecular Formula : C20H19FN4O2
- Molecular Weight : 366.39 g/mol
- CAS Number : 763111-47-3
- Structure : The compound contains a piperazine ring, which is known for its varied biological activities, including interactions with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
- Serotonin Receptors : Piperazine derivatives often exhibit activity at serotonin receptors, which can influence mood and behavior.
- Dopamine Receptors : The compound may also interact with dopamine receptors, potentially affecting psychotropic effects.
- CYP Enzyme Inhibition : It is noted as a CYP1A2 and CYP2D6 inhibitor, which can affect drug metabolism and efficacy in combination therapies .
Pharmacological Effects
- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models. These effects are mediated through serotonin and norepinephrine pathways.
- Anticancer Potential : Some studies have suggested that compounds similar to this compound may have anticancer properties, potentially through apoptosis induction in cancer cells .
- Neuroprotective Effects : There is evidence that piperazine derivatives can protect neuronal cells from oxidative stress, suggesting potential use in neurodegenerative diseases .
Toxicological Profile
While the compound shows promise, it is essential to consider its safety profile:
- Toxicity Reports : Similar piperazine compounds have been associated with severe adverse effects, including seizures and hyperthermia in clinical settings. Monitoring for such effects is crucial when considering therapeutic applications .
Data Table of Biological Activities
Case Studies
Several studies have explored the biological activity of piperazine derivatives:
- Study on Antidepressant Effects :
- Anticancer Research :
- Toxicity Analysis :
Q & A
Q. What synthetic methodologies are commonly employed for 1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine and related piperazine derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution and coupling reactions. For example:
- Alkylation : Reacting 1-(halobenzyl)piperazine with fluoropropoxybenzyl halides in DMF using K₂CO₃ as a base (e.g., ).
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties ().
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:8 ratio) is standard for isolating intermediates ().
- Key Conditions : Reaction times (6–24 h), ambient to 50°C, monitored via TLC (hexane/ethyl acetate) .
Q. How are structural and purity analyses performed for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.6–7.5 ppm, piperazine protons at δ 2.4–3.5 ppm) ().
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for derivatives in ).
- Chromatography : HPLC for purity assessment (>95%), with retention times compared to standards .
Q. What solvent systems and reaction conditions optimize yield in piperazine functionalization?
- Methodological Answer :
- Solvents : DCM or DMF for acylation/alkylation due to polar aprotic properties ().
- Catalysts : CuSO₄·5H₂O and sodium ascorbate for CuAAC ().
- Temperature : Microwave-assisted reactions (50°C, 200 W) reduce time ().
- Yields : Typically 50–70%, improved by optimizing stoichiometry (1.2 equiv. reagents) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer :
- Iridium Catalysis : Use chiral iridium catalysts (e.g., [Ir(cod)Cl]₂) for asymmetric amination of allylic acetates ().
- Stereochemical Analysis : SFC (supercritical fluid chromatography) to determine enantiomeric excess (e.g., 90% ee in ).
- Protecting Groups : tert-Butyl carbamate (Boc) to stabilize intermediates during asymmetric steps .
Q. What experimental strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR Studies : Compare analogs (e.g., fluorobenzyl vs. nitrobenzyl groups) in receptor binding assays ().
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity differences ().
- Control Experiments : Test metabolites (e.g., reduced nitro groups) to rule off-target effects .
Q. How can pharmacokinetic properties like bioavailability be assessed for this compound?
- Methodological Answer :
- In Vitro Assays : Caco-2 cell monolayers for permeability (Papp > 1 × 10⁻⁶ cm/s indicates absorption) ().
- LogP Measurement : HPLC-derived partition coefficients (e.g., LogP ~2.5 for optimal BBB penetration) ().
- Metabolic Stability : Liver microsome incubations (e.g., t½ > 30 min suggests low hepatic clearance) .
Q. What mechanistic studies elucidate the compound’s role in tyrosine kinase inhibition?
- Methodological Answer :
- Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ to quantify inhibition (IC₅₀ values) ().
- Western Blotting : Assess downstream phosphorylation (e.g., ERK, AKT) in cell lines ().
- Fragment-Based Design : Replace benzhydryl groups with bioisosteres (e.g., pyridinyl) to probe binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
